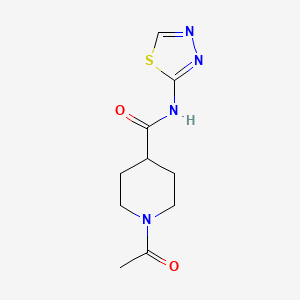

1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

説明

1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine ring substituted with an acetyl group at position 1 and a carboxamide linkage to a 1,3,4-thiadiazol-2-yl moiety. The compound’s molecular framework allows for diverse interactions with biological targets, making it a candidate for medicinal chemistry optimization .

特性

IUPAC Name |

1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2S/c1-7(15)14-4-2-8(3-5-14)9(16)12-10-13-11-6-17-10/h6,8H,2-5H2,1H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVINPFVHBARVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101199998 | |

| Record name | 1-Acetyl-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908544-80-9 | |

| Record name | 1-Acetyl-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908544-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the cyclization of acylhydrazines with carboxylic acid equivalents in the presence of reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

Hydrolysis Reactions

The carboxamide and acetyl groups are susceptible to hydrolysis under acidic or basic conditions:

These reactions are critical for generating intermediates used in further derivatization. For example, hydrolysis of the carboxamide yields a carboxylic acid, which can undergo esterification or amidation.

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole moiety participates in electrophilic and nucleophilic substitutions:

The sulfur atom in the thiadiazole ring can be oxidized to sulfoxides or sulfones, altering electronic properties and biological activity. Ring-opening reactions with nucleophiles like hydrazine enable access to fused heterocycles .

Piperidine Ring Functionalization

The piperidine nitrogen (after deacetylation) and carboxamide group enable further transformations:

The free amine generated via acetyl hydrolysis ( ) can undergo alkylation or acylation to introduce diverse substituents, enhancing pharmacological potential .

Condensation Reactions

The carboxamide and acetyl groups participate in condensations:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Schiff base formation | Aromatic aldehydes, ethanol, Δ | Imine-linked conjugates |

Condensation with aldehydes generates Schiff bases, which are explored for antimicrobial and anticancer applications .

Key Structural Insights from Spectral Data

-

IR Spectroscopy : Peaks at 1650–1680 cm<sup>−1</sup> (C=O stretch), 3270–3439 cm<sup>−1</sup> (N–H stretch) .

-

<sup>1</sup>H NMR : Piperidine protons at δ 3.48–3.54 ppm; thiadiazole protons as singlets near δ 8.0 ppm .

Pharmacological Relevance

Derivatives of this compound show promise in anticancer studies, particularly against HepG2 and HCT-116 cell lines . Modifications at the thiadiazole 5-position or piperidine nitrogen significantly influence cytotoxicity .

科学的研究の応用

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide have shown effectiveness against various bacterial and fungal strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Anti-inflammatory Effects

Thiadiazole derivatives are also known for their anti-inflammatory properties. Studies have demonstrated that similar compounds can reduce inflammation markers in vitro and in vivo.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve the inhibition of cancer cell proliferation through apoptosis induction.

Case Study 1: Antimicrobial Testing

A study assessed the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results showed significant inhibition against a range of pathogens, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anti-inflammatory Research

In vivo studies demonstrated that the compound reduced paw edema in rat models when administered at specific doses. This indicates its potential as an anti-inflammatory agent.

作用機序

The mechanism of action of 1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA replication, thereby preventing the proliferation of bacterial and cancer cells . Additionally, it may interact with cellular receptors or ion channels, leading to various biological effects .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of Comparable Compounds

The following table summarizes structurally related compounds, emphasizing variations in substituents, heterocyclic systems, and molecular weights:

Analysis of Structural Differences and Implications

Heterocyclic Core Modifications

- 1,3,4-Thiadiazole vs. Benzothiazole: Replacing the thiadiazole ring (as in the parent compound) with a benzothiazole (e.g., compound 1 in ) introduces a fused benzene ring.

- Thiadiazole vs. Pyridine : The pyridine-based analog () lacks sulfur but retains nitrogen’s hydrogen-bonding capacity. This substitution may alter binding specificity in enzymatic targets due to differences in electron distribution .

Substituent Effects

- Ethylsulfanyl Groups : Compounds like N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide () introduce a sulfur-containing alkyl chain. This modification could enhance metabolic stability or modulate redox activity .

- Nitro Groups : The nitro-substituted derivative (compound 7 in ) may exhibit increased electrophilicity, influencing reactivity in nucleophilic environments or photoactivity .

Molecular Weight and Bioavailability

- Lower molecular weight compounds (e.g., 271.38 g/mol for thiophene-carboxamide in ) may exhibit better bioavailability due to reduced steric hindrance. Conversely, higher molecular weight analogs (e.g., 335.44 g/mol in ) might face challenges in passive diffusion but could benefit from targeted delivery systems .

Hypothetical Activity Trends Based on Structural Features

While explicit biological data are unavailable in the provided evidence, structural comparisons suggest:

Antimicrobial Potential: Thiadiazole and benzothiazole derivatives are known for antimicrobial activity. The ethylsulfanyl group () could enhance activity against Gram-negative bacteria by disrupting membrane integrity .

Enzyme Inhibition : The nitrobenzamide derivative () might act as a protease inhibitor due to its electrophilic nitro group, which could interact with catalytic residues .

Solubility Challenges : Pyridine-containing analogs () may exhibit improved aqueous solubility compared to thiadiazole derivatives, favoring oral administration .

生物活性

1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring and a thiadiazole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step procedures, including the reaction of piperidine derivatives with thiadiazole precursors. Common reagents used in the synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane or dimethylformamide (DMF) .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown efficacy against various microorganisms by disrupting cell membranes and inhibiting essential enzymes .

Anticancer Properties

This compound has also been studied for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The compound's mechanism may involve apoptosis induction and the targeting of key signaling pathways .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT116 | 3.29 | Apoptosis induction |

| H460 | 10 | Cell cycle arrest |

| MCF-7 | Varies | Caspase activation |

The precise mechanism of action for this compound remains to be fully elucidated. However, studies suggest that it may interact with biological targets such as acetylcholinesterase (AChE) and other enzymes involved in cellular processes. Molecular docking studies have indicated strong binding affinities to these targets .

Case Studies and Research Findings

Several studies have highlighted the biological significance of thiadiazole derivatives:

- Antimicrobial Studies : A series of compounds were tested for their ability to inhibit bacterial growth. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.

- Anticancer Research : A study focused on the antiproliferative effects of various thiadiazole derivatives showed promising results against multiple cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than conventional chemotherapeutics .

- Pharmacokinetic Analysis : Research into the pharmacokinetics of these compounds revealed favorable drug-like properties, adhering to Lipinski’s Rule of Five, which suggests good oral bioavailability .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via coupling reactions between piperidine-4-carboxamide derivatives and functionalized 1,3,4-thiadiazol-2-amine precursors. Evidence from analogous syntheses (e.g., thiadiazole-amine coupling with piperidine-based acids) suggests using method A (acid-amine coupling in DCM/THF with EDC/HOBt activation), which achieved yields of 6–39% for similar structures . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Purification : Reverse-phase HPLC (as in ) ensures ≥98% purity, critical for biological assays .

- Temperature control : Reflux conditions (e.g., 90°C for 3 hours, as in ) enhance reaction kinetics for thiadiazole ring formation .

Advanced: How can computational models resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in activity data often arise from variations in assay conditions or target conformations. A systematic approach includes:

- Molecular docking : Use crystallographic data (e.g., bond angles and torsional parameters from –9) to model ligand-receptor interactions .

- Comparative SAR studies : Analyze analogs like 1-(2-chlorobenzoyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide ( ) to identify critical substituents affecting potency .

- Free-energy perturbation (FEP) : Quantify binding affinity differences under varying pH or co-solvent conditions, aligning with ’s emphasis on theory-driven hypothesis testing .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm structural integrity via chemical shifts matching piperidine (δ ~2.5–3.5 ppm) and thiadiazole (δ ~8.5–9.5 ppm) moieties, as validated in .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (m/z) with <2 ppm error .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (≥98% as in ) and monitor degradation .

Advanced: How can structure-activity relationship (SAR) studies inform the design of derivatives with enhanced selectivity?

Answer:

- Bioisosteric replacement : Substitute the acetyl group with sulfonamide or urea moieties (see ’s piperidine modifications) to modulate lipophilicity .

- Crystallographic analysis : Resolve X-ray structures (as in –9) to identify key hydrogen bonds (e.g., C=O···N interactions) for target engagement .

- Pharmacophore mapping : Use ’s benzoxazolo-thiazole scaffold as a template to optimize steric and electronic properties .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzyme inhibition assays : Test against acetylcholinesterase or kinases using fluorogenic substrates (e.g., ’s histone acetylation studies) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination via nonlinear regression .

- Solubility profiling : Employ shake-flask methods in PBS (pH 7.4) to correlate with bioavailability predictions .

Advanced: What interdisciplinary approaches can address mechanistic uncertainties in this compound’s mode of action?

Answer:

- Metabolomics : LC-MS/MS profiling of treated cells (e.g., ’s nitrobenzamide analogs) identifies perturbed pathways .

- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution, leveraging ’s crystallographic protocols .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure on/off rates, aligning with ’s theoretical frameworks for dynamic interactions .

Basic: How can researchers validate the stability of this compound under storage and experimental conditions?

Answer:

- Forced degradation studies : Expose to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 3–10), then monitor via HPLC .

- Lyophilization : Assess stability in lyophilized form (e.g., -80°C storage, as in ) versus solution state .

- Mass balance analysis : Quantify degradation products (e.g., acetyl group hydrolysis) using LC-MS .

Advanced: How can contradictory data on this compound’s pharmacokinetic (PK) properties be reconciled?

Answer:

- Physiologically based PK (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and hepatic microsomal stability data () .

- Interspecies scaling : Compare rodent vs. human clearance rates using allometric equations, as in ’s safety profiling .

- Protein binding assays : Use equilibrium dialysis to measure free fraction differences across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。